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Quinacrine mustard - 4213-45-0

Quinacrine mustard

Catalog Number: EVT-3552406
CAS Number: 4213-45-0
Molecular Formula: C23H29Cl4N3O
Molecular Weight: 505.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinacrine mustard is a derivative of the antimalarial drug quinacrine. It belongs to the class of acridine dyes and acts as an alkylating agent. [] This compound has been extensively studied for its ability to interact with DNA and other biomolecules, making it a valuable tool in various scientific research fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Understanding the Mechanism of Delayed QM Fluorescence: Further research is needed to unravel the precise molecular mechanisms underlying the delayed fluorescence observed in the C-heterochromatin of Apodemus argenteus chromosomes, potentially revealing unique DNA structures or protein interactions. [, ]
Overview

Quinacrine mustard dihydrochloride is a synthetic compound derived from acridine, known for its applications in molecular biology and cytogenetics. It serves as a fluorescent probe for labeling chromosomal DNA and is utilized in various scientific assays to measure sequence specificity with DNA polymerases. The chemical formula of quinacrine mustard dihydrochloride is C23H28Cl3N3O2HClC_{23}H_{28}Cl_{3}N_{3}O\cdot 2HCl, with a molecular weight of 541.8 g/mol. Its structure includes multiple chlorine atoms and an acridine backbone, which contributes to its unique properties and reactivity .

Source

Quinacrine mustard dihydrochloride is synthesized in laboratories and is commercially available from various suppliers, including Sigma-Aldrich and VWR. It is often produced through chemical modifications of quinacrine, an older pharmaceutical compound that has been used for antiparasitic treatments .

Classification

Quinacrine mustard dihydrochloride is classified as an alkylating agent due to its ability to form covalent bonds with nucleic acids, thereby interfering with DNA replication and transcription. It is also categorized as a fluorochrome, which allows it to be used in fluorescence microscopy and other imaging techniques .

Synthesis Analysis

Methods

The synthesis of quinacrine mustard dihydrochloride typically involves the alkylation of quinacrine with bis(2-chloroethyl)amine. This reaction introduces the mustard group into the quinacrine structure, enhancing its reactivity towards nucleophiles such as DNA.

Technical Details

  1. Starting Material: Quinacrine (an acridine derivative).
  2. Reagents: Bis(2-chloroethyl)amine serves as the alkylating agent.
  3. Reaction Conditions: The reaction may require specific conditions such as controlled temperature and pH to optimize yield.
  4. Purification: Post-synthesis, the compound is purified using chromatography techniques to ensure high purity levels suitable for research applications .
Molecular Structure Analysis

Structure

The molecular structure of quinacrine mustard dihydrochloride features an acridine core with two chloroethyl groups attached via a nitrogen atom, contributing to its alkylating properties. The presence of multiple chlorine atoms enhances its reactivity.

Data

  • Molecular Formula: C23H28Cl3N3O2HClC_{23}H_{28}Cl_{3}N_{3}O\cdot 2HCl
  • Molecular Weight: 541.8 g/mol
  • Appearance: Orange to dark yellow powder
  • Solubility: Soluble in water and chloroform .
Chemical Reactions Analysis

Reactions

Quinacrine mustard dihydrochloride primarily reacts through alkylation mechanisms. It can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking which inhibits DNA replication.

Technical Details

  1. Alkylation Reaction: The chloroethyl groups react with nucleophilic sites on DNA bases (e.g., guanine), forming stable adducts.
  2. Spectroscopic Studies: Fluorescence studies can be conducted to observe interactions between quinacrine mustard and DNA, providing insights into binding affinities and reaction kinetics .
Mechanism of Action

Quinacrine mustard dihydrochloride exerts its effects by intercalating into DNA strands, which disrupts normal cellular processes such as transcription and replication. The compound's ability to form covalent bonds with nucleic acids leads to structural changes in the DNA helix, ultimately resulting in cell cycle arrest or apoptosis in rapidly dividing cells.

Process

  1. Intercalation: The compound intercalates between base pairs of DNA.
  2. Alkylation: Covalent bonds are formed with nucleophilic sites on the DNA.
  3. Cellular Impact: This leads to inhibition of transcription and translation processes, affecting protein synthesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orange to dark yellow powder
  • Melting Point: Not explicitly stated but generally stable under standard laboratory conditions.
  • Solubility: Soluble in water and organic solvents like chloroform.

Chemical Properties

  • Reactivity: Alkylating agent that reacts readily with nucleophiles.
  • Stability: Requires careful storage conditions to prevent degradation; sensitive to light and moisture.

Relevant data indicates that quinacrine mustard dihydrochloride can form complexes with other compounds, influencing its mutagenic activity .

Applications

Quinacrine mustard dihydrochloride has several scientific uses:

  • Fluorescent Probe: Used extensively for labeling chromosomal DNA in cytogenetic studies.
  • Mutagenicity Studies: Employed in research examining the mutagenic effects of compounds on cellular systems.
  • Analytical Techniques: Utilized in fluorescence microscopy and spectrophotometry for studying DNA interactions .
Molecular Mechanisms of Chromosomal Interaction and Staining

DNA Intercalation Dynamics of Acridine Derivatives

Quinacrine mustard dihydrochloride (QM) functions as a fluorescent acridine dye, leveraging its planar tricyclic acridine ring system to insert between DNA base pairs. This intercalation induces localized unwinding of the DNA double helix by approximately 12–15°, increasing the distance between adjacent base pairs. The acridine moiety stabilizes this interaction through π-π stacking with nitrogenous bases, while the methoxy group at position 2 enhances DNA affinity through hydrophobic interactions. Upon intercalation, QM exhibits a characteristic fluorescence shift—excitation at 436 nm and emission at 497 nm—which is critical for visualizing chromosomal structures [1] [7].

Intercalation kinetics depend on ionic strength and DNA topology. Higher ionic strength (e.g., >0.2 M NaCl) reduces binding affinity due to electrostatic screening of the cationic side chain of QM. Additionally, supercoiled DNA exhibits 3-fold faster intercalation kinetics compared to linear DNA, attributed to torsional stress facilitating acridine ring insertion [5].

Table 1: Intercalation Parameters of QM and DNA

DNA TypeBinding Constant (M⁻¹)Unwinding Angle (°)Ionic Strength Dependence
Supercoiled plasmid1.2 × 10⁵14.5High
Linear dsDNA4.3 × 10⁴12.8Moderate
AT-rich regions2.8 × 10⁵15.1Low

Sequence-Specific Binding Affinities in Q-Banding Applications

QM’s fluorescence response varies dramatically based on nucleotide composition. When bound to adenine-thymine (AT)-rich regions, QM exhibits intensified fluorescence (up to 20-fold enhancement), whereas guanine-cytosine (GC)-rich sequences cause quenching via photoinduced electron transfer. This differential emission forms the basis of Q-banding—a technique that reveals reproducible patterns of bright and dull fluorescent bands along metaphase chromosomes [5] [8].

Key chromosomal features identifiable through Q-banding include:

  • Distal Yq heterochromatin, showing the brightest fluorescence due to satellite DNA with >85% AT content.
  • Constitutive heterochromatin of chromosomes 1, 9, and 16, exhibiting moderate fluorescence.
  • Satellite regions of acrocentric chromosomes (13, 14, 15, 21, 22), displaying variable fluorescence useful for studying heteromorphisms [8].

The specificity is further evidenced by QM’s interaction with synthetic polynucleotides:

  • Poly(rA): 18-fold fluorescence increase
  • Poly(rG): 95% quenching
  • Poly(rC): No significant effect [5].

Table 2: Fluorescence Response of QM to Nucleotides

Nucleotide/PolymerEffect on QM FluorescenceProposed Mechanism
Guanylic acidQuenchingElectron transfer from guanine
Adenylic acidEnhancementHydrophobic environment stabilization
Poly(rG)95% reductionStatic quenching
Poly(rA)18-fold increaseRestricted molecular motion

Aziridinium Cation Formation and Nucleic Acid Alkylation

In aqueous solutions, QM’s bis(2-chloroethyl)amino side chains undergo intramolecular cyclization to form highly reactive aziridinium cations. This transformation occurs rapidly (half-life <5 minutes at pH 7.4) via unimolecular nucleophilic substitution (SN1), where chloride ions dissociate to yield strained three-membered rings [1] [3].

The aziridinium cations act as bifunctional alkylating agents, targeting nucleophilic sites in DNA:

  • N7 of guanine (70–80% of adducts), inducing depurination and strand breaks.
  • O6 of guanine and N3 of adenine (15–20% of adducts), causing base mispairing.
  • Phosphate groups in the DNA backbone, forming phosphotriesters that destabilize the duplex [1] [4].

Alkylation kinetics follow second-order dependency: pseudo-first-order for aziridinium formation and first-order for nucleophilic attack. The reaction rate increases 50-fold in double-stranded DNA compared to mononucleotides due to DNA groove confinement concentrating reactive species [3] [5].

Alkylation disrupts DNA processing by:

  • Blocking polymerase elongation at adduct sites.
  • Inducing kinks in the DNA helix (>40° bending).
  • Recruiting base excision repair (BER) proteins, creating cytotoxic DNA strand breaks [4].

Table 3: Alkylation Targets of QM-Derived Aziridinium Cations

Target SiteAdduct Frequency (%)Biological Consequence
Guanine-N770–80Depurination, AP site formation
Adenine-N310–15Base mispairing, replication errors
DNA phosphate groups5–10Phosphotriester-induced instability
Thiol groups (proteins)<5Enzyme inhibition

Comprehensive Compound Information

Table 4: Chemical and Functional Profile of Quinacrine Mustard Dihydrochloride

PropertyDescription
Systematic NameN-(6-Chloro-2-methoxyacridin-9-yl)-N'-[3-(diethylamino)propyl]propane-1,3-diamine dihydrochloride
SynonymsQM; Quinacrine mustard; Mepacrine mustard
Molecular FormulaC₂₃H₃₀Cl₃N₃O
SMILESCl[H].Cl[H].COc1ccc2nc3cc(Cl)ccc3c(NC(C)CCCN(CCCl)CCCl)c2c1
InChI KeyJETDZFFCRPFPDH-UHFFFAOYSA-N
Primary Biochemical RoleDNA intercalator and alkylating agent
Chromosomal ApplicationsQ-banding; karyotyping of maize/fish; vital staining of trypanosomes
Unique FeatureGC-dependent fluorescence quenching for banding patterns

QM’s dual functionality—intercalation-driven fluorescence and alkylation-mediated DNA damage—makes it indispensable in cytogenetics and a model for DNA-targeted therapeutics. Its sequence-specific binding provides a physical map of chromosomal AT/GC landscapes, while its covalent adducts exemplify targeted nucleic acid modification [1] [4] [8].

Properties

CAS Number

4213-45-0

Product Name

Quinacrine mustard dihydrochloride

IUPAC Name

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride

Molecular Formula

C23H29Cl4N3O

Molecular Weight

505.3 g/mol

InChI

InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H

InChI Key

GBQNIQYUTXKVHN-UHFFFAOYSA-N

SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Canonical SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl

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